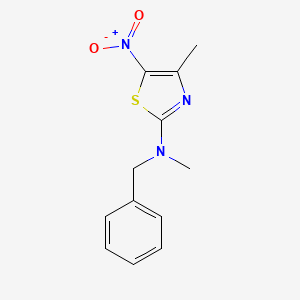![molecular formula C14H17N3O B14382337 6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine CAS No. 88609-23-8](/img/structure/B14382337.png)
6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine is a heterocyclic compound that features a pyrrolidine ring fused with a pyridoazepine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds necessary for the pyridoazepine core . This reaction utilizes palladium catalysts and boron reagents under mild conditions, making it a preferred method for synthesizing complex heterocycles.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridoazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound may bind to enantioselective proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine is unique due to its specific structural features, such as the methoxy group and the fused pyridoazepine ring. These features contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
88609-23-8 |
|---|---|
Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
6-methoxy-9-pyrrolidin-1-yl-5H-pyrido[2,3-c]azepine |
InChI |
InChI=1S/C14H17N3O/c1-18-12-9-11-5-4-6-15-13(11)14(16-10-12)17-7-2-3-8-17/h4-6,10H,2-3,7-9H2,1H3 |
InChI Key |
JGLMAXQLUPTQCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C2=C(C1)C=CC=N2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


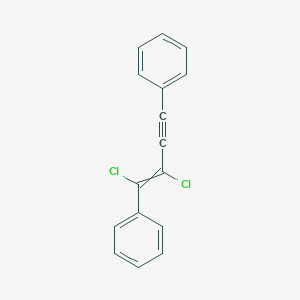
![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
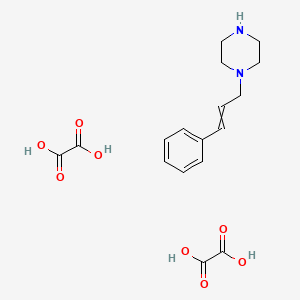

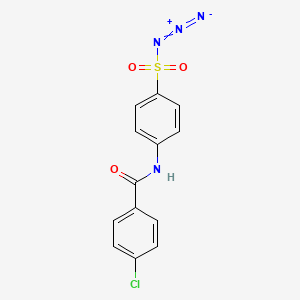
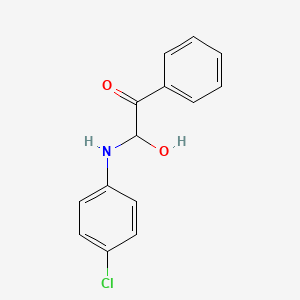
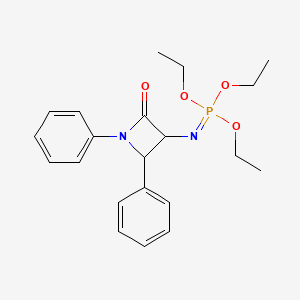

![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
![1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14382320.png)
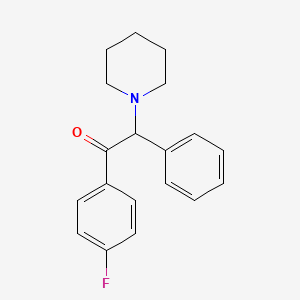
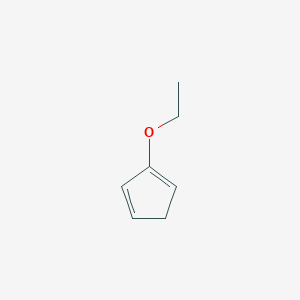
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
